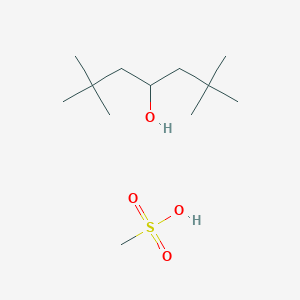
Methanesulfonic acid--2,2,6,6-tetramethylheptan-4-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol (1/1) is a compound formed by the combination of methanesulfonic acid and 2,2,6,6-tetramethylheptan-4-ol. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidic properties and ability to dissolve a wide range of metal salts . 2,2,6,6-Tetramethylheptan-4-ol is an organic compound with the formula C11H24O, characterized by its branched structure and alcohol functional group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol typically involves the esterification of methanesulfonic acid with 2,2,6,6-tetramethylheptan-4-ol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol may involve continuous flow processes where methanesulfonic acid and 2,2,6,6-tetramethylheptan-4-ol are mixed in precise stoichiometric ratios and passed through a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 2,2,6,6-tetramethylheptan-4-ol can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonic acid group in methanesulfonic acid can be reduced to form sulfides or thiols.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for esterification and sulfonation reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol involves its ability to act as a strong acid and a nucleophile. The methanesulfonic acid group can donate protons to initiate acid-catalyzed reactions, while the alcohol group can participate in nucleophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: Known for its strong acidic properties and ability to dissolve metal salts.
2,2,6,6-Tetramethylheptan-4-ol: Characterized by its branched structure and alcohol functional group.
Uniqueness
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol is unique due to the combination of the strong acidic properties of methanesulfonic acid and the branched structure of 2,2,6,6-tetramethylheptan-4-ol. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
192864-77-0 |
|---|---|
Fórmula molecular |
C12H28O4S |
Peso molecular |
268.42 g/mol |
Nombre IUPAC |
methanesulfonic acid;2,2,6,6-tetramethylheptan-4-ol |
InChI |
InChI=1S/C11H24O.CH4O3S/c1-10(2,3)7-9(12)8-11(4,5)6;1-5(2,3)4/h9,12H,7-8H2,1-6H3;1H3,(H,2,3,4) |
Clave InChI |
DZJUKZODOGNMBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(CC(C)(C)C)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


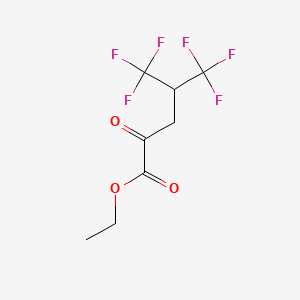
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
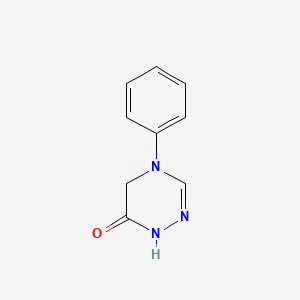
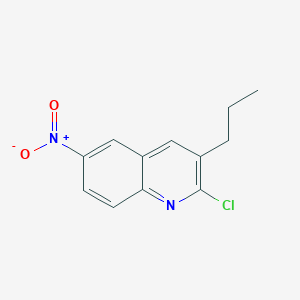


![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)

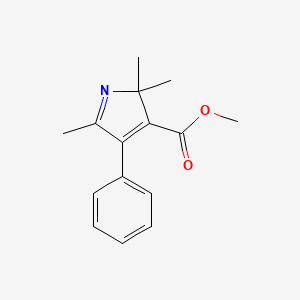
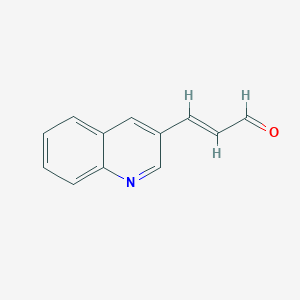
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
